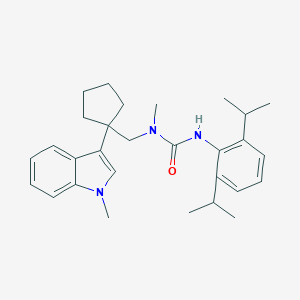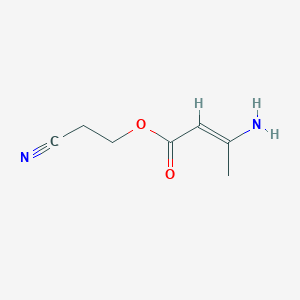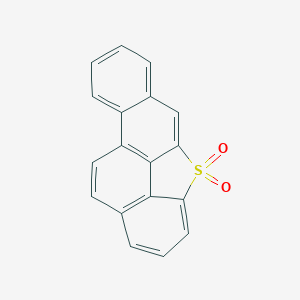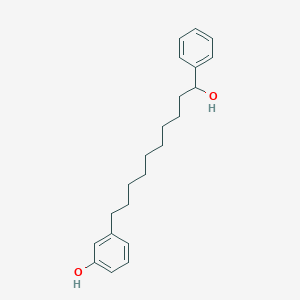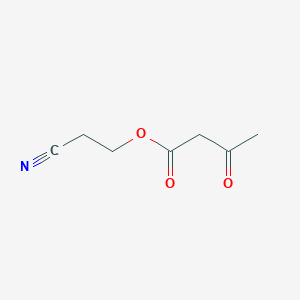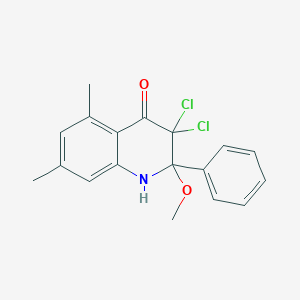
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQD, is a heterocyclic compound that has shown potential in scientific research applications. It belongs to the quinoline family of compounds and has a complex molecular structure with various functional groups.
Wirkmechanismus
The mechanism of action of 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one also inhibits the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA replication. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the production of inflammatory cytokines, leading to decreased inflammation. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has also been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages and limitations for lab experiments. Its complex molecular structure allows for the exploration of various pathways and mechanisms of action. Additionally, its potential in the treatment of cancer and neurodegenerative diseases makes it a promising compound for further research. However, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one research. One potential direction is the exploration of its potential in combination therapy for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its potential in the treatment of neurodegenerative diseases. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one could also be modified to improve its solubility in water, making it more versatile for use in lab experiments. Finally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one could be studied for its potential in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is a complex heterocyclic compound with potential in various scientific research applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action involves multiple pathways. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. While it has advantages and limitations for lab experiments, there are several future directions for 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one research that could lead to new discoveries and potential treatments for various diseases.
Synthesemethoden
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using a multistep process involving the condensation of 2-amino-4-methylquinoline with 2-chloro-5,7-dimethyl-3-methoxybenzaldehyde in the presence of a base. The resulting intermediate is then chlorinated and cyclized to form 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has also been studied for its anti-inflammatory properties, as it inhibits the production of inflammatory cytokines. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
CAS-Nummer |
147779-32-6 |
|---|---|
Produktname |
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
Molekularformel |
C18H17Cl2NO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)21-18(23-3,17(19,20)16(15)22)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
InChI-Schlüssel |
PTAGASOUUZPZSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC)C |
Synonyme |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-5,7-dimethyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



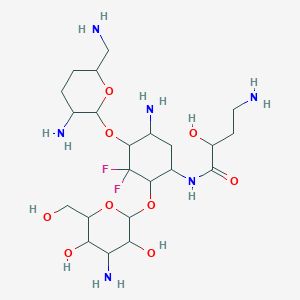
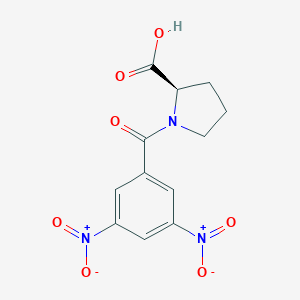
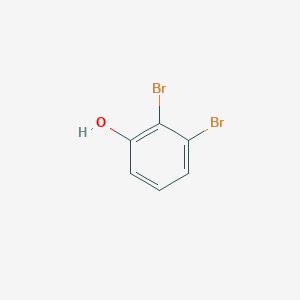
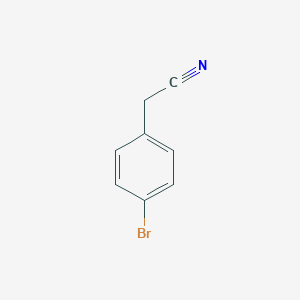
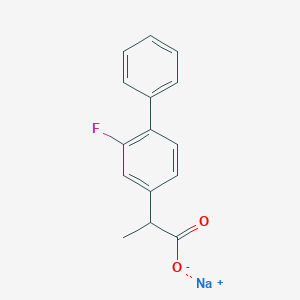
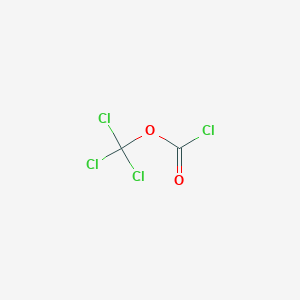
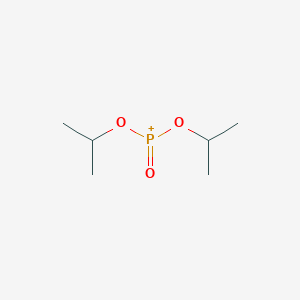
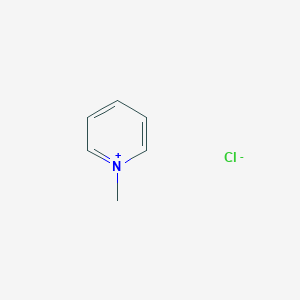
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
